molecular formula C27H25N5O4S2 B2954014 N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896677-86-4

N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2954014
CAS No.: 896677-86-4
M. Wt: 547.65
InChI Key: FTAHJUMRKJRISE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H25N5O4S2 and its molecular weight is 547.65. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, novel thiazoles synthesized by integrating pyrazole moieties showed significant antibacterial and antifungal activities against various pathogenic strains such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Saravanan et al., 2010). Similarly, new series of thiazolidin-4-one derivatives were synthesized, demonstrating antimicrobial activity by inhibiting bacterial growth of strains like Staphylococcus aureus and Escherichia coli (Baviskar et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has also explored thiazole derivatives for their potential anti-inflammatory and analgesic effects. Novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines exhibited significant COX-2 inhibitory activities, alongside analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activities

Thiazole and thiazolidinone derivatives have been investigated for their anticancer properties. Some derivatives have shown selective inhibition of cancer cell lines, including leukemia, lung, colon, and breast cancers. The synthesis and evaluation of new thiazolidinone derivatives containing the benzothiazole moiety have led to compounds with promising chemotherapeutic potential (Havrylyuk et al., 2010).

Antiviral Activities

Thiazole derivatives have been synthesized and screened for antiviral activities, indicating their potential in developing new therapeutic agents against various viruses. For instance, triazole-based derivatives incorporating benzothiazole/benzoxazole showed promising in vitro anti-inflammatory activity and p38α MAP kinase inhibition, a target for anti-inflammatory drug development (Tariq et al., 2018).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S2/c1-3-36-21-12-8-18(9-13-21)28-25(33)17-37-26-30-29-24(32(26)19-10-14-20(35-2)15-11-19)16-31-22-6-4-5-7-23(22)38-27(31)34/h4-15H,3,16-17H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAHJUMRKJRISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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